9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-
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Overview
Description
9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two phenoxyphenylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is oxidized to form 9,10-anthraquinone.
Amination: The anthraquinone is then subjected to a nucleophilic substitution reaction with 4-phenoxyaniline under controlled conditions to introduce the phenoxyphenylamino groups at the 1 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of anthracene using oxidizing agents like chromium (VI) oxide or potassium dichromate. The subsequent amination step is carried out in high-pressure reactors to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals.
Scientific Research Applications
9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Redox Activity: It can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,5-bis[(4-butylphenyl)amino]-: Similar structure but with butyl groups instead of phenoxy groups.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Contains methylamino groups instead of phenoxyphenylamino groups.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Features amino and hydroxy groups.
Uniqueness
9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]- is unique due to its phenoxyphenylamino groups, which enhance its ability to interact with biological molecules and improve its solubility in organic solvents. This makes it particularly valuable in applications requiring high-performance dyes and potential therapeutic agents.
Properties
CAS No. |
55345-44-3 |
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Molecular Formula |
C38H26N2O4 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
1,5-bis(4-phenoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O4/c41-37-32-14-8-16-34(40-26-19-23-30(24-20-26)44-28-11-5-2-6-12-28)36(32)38(42)31-13-7-15-33(35(31)37)39-25-17-21-29(22-18-25)43-27-9-3-1-4-10-27/h1-24,39-40H |
InChI Key |
QFYZUUMEXXFCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=C(C=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
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